molecular formula C13H16N2O3 B5010541 ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B5010541
M. Wt: 248.28 g/mol
InChI Key: CNMUPARWXWVKCR-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group, a hydroxyl group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as phenylhydrazine, ethyl acetoacetate, and a suitable methylating agent.

  • Reaction Steps: The synthesis involves a series of steps including condensation, cyclization, and esterification. The initial step involves the condensation of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate undergoes cyclization in the presence of a methylating agent to form the pyrazole ring. Finally, esterification is carried out to introduce the ethyl ester group.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce the pyrazole ring, leading to the formation of various reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or the ester group can be substituted with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the pyrazole ring.

  • Reduction Products: Reduced pyrazole derivatives with different functional groups.

  • Substitution Products: Substituted pyrazole derivatives with different nucleophiles.

Scientific Research Applications

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of new drugs, particularly in the treatment of diseases like cancer and infections.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses, depending on its specific application.

Comparison with Similar Compounds

Ethyl 5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate is compared with other similar pyrazole derivatives:

  • Similar Compounds: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate, Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, and Ethyl 3-methyl-1H-pyrazole-5-carboxylate.

  • Uniqueness: The presence of the hydroxyl group and the specific substitution pattern on the pyrazole ring distinguishes this compound from others, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl 5-hydroxy-3-methyl-5-phenyl-4H-pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-12(16)15-13(17,9-10(2)14-15)11-7-5-4-6-8-11/h4-8,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMUPARWXWVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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